molecular formula C9H14O2 B3065543 1-(Cyclopropylmethyl)cyclobutanecarboxylic acid CAS No. 518346-54-8

1-(Cyclopropylmethyl)cyclobutanecarboxylic acid

Cat. No.: B3065543
CAS No.: 518346-54-8
M. Wt: 154.21
InChI Key: LPBPYHPNUCDBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylmethyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C9H14O2 It features a cyclobutane ring substituted with a cyclopropylmethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)cyclobutanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, functional group transformations, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can participate in substitution reactions, where the cyclopropylmethyl or cyclobutane ring can be modified.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

1-(Cyclopropylmethyl)cyclobutanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity. The cyclopropylmethyl group may contribute to the compound’s stability and unique properties .

Comparison with Similar Compounds

Uniqueness: 1-(Cyclopropylmethyl)cyclobutanecarboxylic acid is unique due to the presence of both a cyclopropylmethyl group and a cyclobutane ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(cyclopropylmethyl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8(11)9(4-1-5-9)6-7-2-3-7/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBPYHPNUCDBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665706
Record name 1-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518346-54-8
Record name 1-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of LDA (100 ml, 2.0 M THF solution) in THF (100 ml) was added dropwise over a period of 20 minutes at 0° C., a solution of cyclobutane carboxylic acid (10 g, 0.1 mol) in THF (15 ml). The resulting mixture was stirred at RT for 2 h then bromoethylcyclopropane (15 g, 0.11 mol) was added dropwise and the mixture was stirred at RT. overnight. To the reaction mixture was added 2N HCl and the mixture was extracted with EtOAc. The organic layer was washed with water and brine to afford the title compound as light yellow oil (19.2 g), which was used in the next step without purification.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

The title compound was prepared according to the procedure described for Intermediate 15.1 from cyclobutanecarboxylic acid and (bromomethyl)cyclopropane.
[Compound]
Name
Intermediate 15.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The title compound was prepared according to the procedure described for Intermediate 15.1 from cyclobutanecarboxylic acid and (bromomethyl)cyclopropane. Intermediate 19.2: [1-(cyclopropylmethyl)cyclobutyl]methanol. The title compound was prepared according to the procedure described for Intermediate 15.2 from intermediate 19.1. Intermediate 19.3: 1-(cyclopropylmethyl)cyclobutanecarbaldehyde. The title compound was prepared according to the procedure described for Intermediate 15.3 from intermediate 19.2. Intermediate 19.4: 1-[1-(cyclopropylmethyl)cyclobutyl]prop-2-yn-1-ol. The title compound was prepared according to the procedure described for Intermediate 15.4 from intermediate 19.3. Intermediate 19.5: tert-butyl({1-[1-(cyclopropylmethyl)cyclobutyl]prop-2-ynyl}oxy) dimethylsilane. The title compound was prepared according to the procedure described for Intermediate 15.5 from intermediate 19.4. Rf 0.8 (EtOAc/hexanes 1/9). Intermediate 19.6: 4-{[tert-butyl(dimethyl)silyl]oxy}-4-[1-(cyclopropylmethyl) cyclobutyl]but-2-yn-1-ol.
[Compound]
Name
Intermediate 15.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 15.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
intermediate 19.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Intermediate 19.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
1-[1-(cyclopropylmethyl)cyclobutyl]prop-2-yn-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Intermediate 15.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
intermediate 19.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Intermediate 19.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
tert-butyl({1-[1-(cyclopropylmethyl)cyclobutyl]prop-2-ynyl}oxy) dimethylsilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Intermediate 15.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
intermediate 19.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
Intermediate 19.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
4-{[tert-butyl(dimethyl)silyl]oxy}-4-[1-(cyclopropylmethyl) cyclobutyl]but-2-yn-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
Intermediate 19.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
Intermediate 15.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
intermediate 19.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
Intermediate 19.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropylmethyl)cyclobutanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Cyclopropylmethyl)cyclobutanecarboxylic acid
Reactant of Route 3
1-(Cyclopropylmethyl)cyclobutanecarboxylic acid
Reactant of Route 4
1-(Cyclopropylmethyl)cyclobutanecarboxylic acid
Reactant of Route 5
1-(Cyclopropylmethyl)cyclobutanecarboxylic acid
Reactant of Route 6
1-(Cyclopropylmethyl)cyclobutanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.